An In-depth Technical Guide on the Basic Properties of N6-Cyclopropyl-9H-purine-2,6-diamine
An In-depth Technical Guide on the Basic Properties of N6-Cyclopropyl-9H-purine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative of significant interest in medicinal chemistry. It is recognized as a key impurity of the antiretroviral drug Abacavir and has been investigated for its potential as a modulator of cellular signaling pathways, notably as an AMP-activated protein kinase (AMPK) activator and as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of N6-Cyclopropyl-9H-purine-2,6-diamine, including its pKa, solubility, and lipophilicity. Detailed experimental protocols for the synthesis and characterization of these properties are presented. Furthermore, this document elucidates the potential biological activities and associated signaling pathways of this compound, offering valuable insights for researchers in drug discovery and development.
Physicochemical Properties
The basic physicochemical properties of N6-Cyclopropyl-9H-purine-2,6-diamine are crucial for understanding its behavior in biological systems and for formulation development. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₆ | ChemicalBook[1] |
| Molecular Weight | 190.21 g/mol | ChemicalBook[1] |
| Melting Point | 172-174 °C | ChemicalBook[1] |
| Density | 1.97 g/cm³ | ChemicalBook[1] |
| pKa (predicted) | Basic: 4.5 ± 0.5, Acidic: 10.5 ± 0.7 | Chemicalize |
| logP (predicted) | 0.85 | SwissADME |
| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[1] |
| Appearance | Off-White to Pale Yellow Solid | ChemicalBook[1] |
Experimental Protocols
Synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine
A plausible synthetic route to N6-Cyclopropyl-9H-purine-2,6-diamine involves a nucleophilic aromatic substitution reaction starting from a di-substituted purine. A general protocol is outlined below, adapted from synthetic strategies for related 2,6-diaminopurine derivatives.[2][3][4]
Materials:
-
2,6-Dichloropurine
-
Cyclopropylamine
-
Triethylamine (or another suitable base)
-
n-Butanol (or other high-boiling point solvent)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Procedure:
-
To a solution of 2,6-dichloropurine (1 equivalent) in n-butanol, add an excess of cyclopropylamine (2-3 equivalents) and triethylamine (2-3 equivalents).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate and methanol as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield N6-Cyclopropyl-9H-purine-2,6-diamine as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of N6-Cyclopropyl-9H-purine-2,6-diamine.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Materials:
-
N6-Cyclopropyl-9H-purine-2,6-diamine
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a ~1 mM solution of N6-Cyclopropyl-9H-purine-2,6-diamine in deionized water containing 0.15 M KCl to maintain constant ionic strength.
-
Adjust the initial pH of the solution to ~2 with 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) can be determined using the shake-flask method.
Materials:
-
N6-Cyclopropyl-9H-purine-2,6-diamine
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of N6-Cyclopropyl-9H-purine-2,6-diamine in the aqueous phase.
-
In a series of flasks, mix equal volumes of the n-octanol and aqueous phases.
-
Add a known amount of the stock solution to each flask.
-
Shake the flasks vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Solubility
The equilibrium solubility can be determined using the shake-flask method.
Materials:
-
N6-Cyclopropyl-9H-purine-2,6-diamine
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Thermostatic shaker
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid N6-Cyclopropyl-9H-purine-2,6-diamine to flasks containing the buffer solutions of different pH values.
-
Place the flasks in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Withdraw an aliquot from the supernatant and immediately filter it to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Biological Activity and Signaling Pathways
N6-Cyclopropyl-9H-purine-2,6-diamine has garnered attention for its potential biological activities, primarily as an activator of AMP-activated protein kinase (AMPK) and as a multi-target antiviral agent.[1][5]
AMPK Activation
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[6][7] Small molecules can activate AMPK through direct or indirect mechanisms.
-
Direct Activation: Some small molecules act as AMP mimetics, binding to the allosteric site on the AMPK γ-subunit, which induces a conformational change that promotes its activation by upstream kinases (e.g., LKB1, CaMKKβ).[6][8]
-
Indirect Activation: Other compounds can increase the cellular AMP:ATP ratio, for instance, by inhibiting mitochondrial respiration. This elevated AMP level then allosterically activates AMPK.[6]
Given its structural similarity to adenosine, N6-Cyclopropyl-9H-purine-2,6-diamine may act as a direct allosteric activator of AMPK.
Potential Mechanism of AMPK Activation
Caption: A proposed direct activation mechanism of AMPK by N6-Cyclopropyl-9H-purine-2,6-diamine.
Antiviral Activity
Derivatives of 2,6-diaminopurine have demonstrated broad-spectrum antiviral activity against various viruses, including flaviviruses and coronaviruses.[5][9][10] The antiviral mechanism of these compounds is often multi-targeted, potentially involving the inhibition of viral enzymes essential for replication and the modulation of host cell signaling pathways that are hijacked by the virus.
Potential Antiviral Signaling Pathways
Caption: Potential multi-target antiviral mechanisms of N6-Cyclopropyl-9H-purine-2,6-diamine.
Conclusion
N6-Cyclopropyl-9H-purine-2,6-diamine is a molecule with interesting physicochemical and biological properties. Its basic nature, moderate lipophilicity, and potential to interact with key cellular targets like AMPK make it a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics for metabolic and viral diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts centered on this promising purine derivative.
References
- 1. 2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 [chemicalbook.com]
- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. [The synthesis of N2,N6-substituted diaminopurine ribosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. boa.unimib.it [boa.unimib.it]
- 9. Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
